N-(4-(N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide
Description
N-(4-(N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide is a synthetic small molecule characterized by a pyridazinone core substituted with a 4-methoxyphenyl group at position 2. The structure includes a sulfamoyl (-SO₂NH-) linkage bridging an ethyl group (attached to the pyridazinone nitrogen) and a phenyl ring. The phenyl ring is further functionalized with an isobutyramide (-CONHC(CH₃)₂) group.
Properties
IUPAC Name |
N-[4-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethylsulfamoyl]phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-16(2)23(29)25-18-6-10-20(11-7-18)33(30,31)24-14-15-27-22(28)13-12-21(26-27)17-4-8-19(32-3)9-5-17/h4-13,16,24H,14-15H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTUOYWQXHOPKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide ()
- Molecular Formula : C₂₂H₂₃N₃O₄
- Molecular Weight : 393.44 g/mol
- Key Features: Pyridazinone core with 4-methoxyphenyl substituents. Acetamide (-CH₂CONH₂) terminus. Lacks sulfamoyl and branched isobutyramide groups.
Comparison: The target compound replaces the acetamide group with a sulfamoyl-linked phenyl-isobutyramide system. The isobutyramide’s branched structure may confer greater metabolic stability compared to the linear acetamide .
Pharmacopeial Forum Compounds ()
Three amide-containing analogues (m, n, o) from Pharmacopeial Forum share structural motifs such as:
- Phenoxyacetamide linkages.
- Hydroxy and phenyl-substituted hexane backbones.
- Tetrahydro-pyrimidinone rings.
Comparison :
These compounds diverge significantly from the target molecule in backbone architecture and functional groups. However, the shared amide and aromatic groups suggest overlapping synthetic strategies (e.g., coupling reactions) or pharmacokinetic profiles (e.g., oral bioavailability) .
Functional Group Analysis
Hypothesized Pharmacological Differences
Target Affinity : The sulfamoyl group in the target compound may improve binding to serine/threonine kinases or proteases compared to ’s acetamide analogue.
Metabolic Stability : The isobutyramide’s steric bulk could reduce susceptibility to amidase degradation relative to linear amides .
Solubility: The sulfamoyl and pyridazinone groups may enhance aqueous solubility compared to the diphenyl motifs in Pharmacopeial Forum compounds .
Q & A
Q. Potential causes and solutions :
- Assay variability : Standardize protocols (e.g., cell lines, incubation time) using guidelines like NIH’s Assay Guidance Manual.
- Compound purity : Re-evaluate batches with HPLC and NMR; impurities >2% can skew results .
- Target specificity : Perform counter-screens against related enzymes (e.g., COX-1 vs. COX-2) to confirm selectivity .
Example : If IC₅₀ for kinase inhibition varies, validate using radioactive ATP-binding assays alongside computational docking .
Basic: What in vitro models are suitable for initial biological screening of this compound?
- Anticancer activity : MTT assay on HeLa or MCF-7 cells (48–72 hr exposure; IC₅₀ <10 µM considered promising) .
- Antimicrobial testing : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Fluorometric assays for acetylcholinesterase (e.g., Ellman’s method) .
Advanced: What strategies can elucidate the structure-activity relationship (SAR) of this compound’s derivatives?
- Scaffold modification : Synthesize analogs with:
- Varied substituents on the methoxyphenyl ring (e.g., Cl, F) to assess electronic effects .
- Alternative sulfonamide groups (e.g., methylsulfonyl vs. ethylsulfonyl) .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyridazinone carbonyl) using MOE or Discovery Studio .
- Bioisosteric replacement : Replace the isobutyramide group with tert-butyl carbamate to evaluate steric effects .
Basic: How should researchers handle solubility challenges during in vitro assays?
- Solvent selection : Use DMSO for stock solutions (≤0.1% final concentration to avoid cytotoxicity) .
- Surfactants : Add 0.01% Tween-80 to aqueous buffers for hydrophobic compounds .
- Sonication : Brief sonication (5–10 sec) to disperse precipitates in cell culture media .
Advanced: What role does the sulfamoyl group play in the compound’s pharmacokinetic properties?
- Permeability : The sulfamoyl group may reduce Caco-2 permeability due to high polarity (logP <2.0) .
- Metabolic stability : Susceptible to hepatic sulfotransferase-mediated clearance; consider prodrug strategies (e.g., acetyl protection) .
- Plasma protein binding : Predicted >90% binding via sulfonamide-protein interactions, requiring free fraction correction in dose-response studies .
Basic: What safety precautions are necessary when handling this compound in the lab?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DMF, SOCl₂) .
- Waste disposal : Neutralize acidic/byproduct streams before disposal per EPA guidelines .
Advanced: How can researchers validate the compound’s mechanism of action beyond in vitro assays?
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis markers like BAX/BCL-2) .
- Protein pull-down assays : Use biotinylated probes to isolate binding partners from cell lysates .
- In vivo models : Xenograft studies in nude mice (e.g., 10 mg/kg dosing, 3×/week) to assess tumor growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
